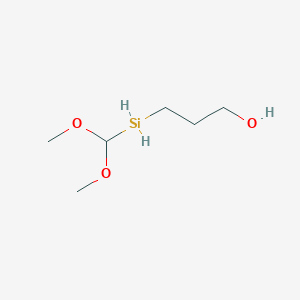![molecular formula C57H32 B1514581 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 831222-16-3](/img/structure/B1514581.png)
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is a compound with the molecular formula C57H32 and a molecular weight of 716.86 . It is used in materials science, particularly in the field of OLED materials . The compound exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF .
Synthesis Analysis
The synthesis of pyrene derivatives, such as 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene], is a complex process that involves multiple steps . The synthesis often involves the use of indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is complex, with a large number of carbon and hydrogen atoms . The structure is characterized by two pyrene units attached to a spirobi[fluorene] core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] has a molecular weight of 716.86 . It exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF . Other physical and chemical properties, such as boiling point and storage conditions, are not well-documented .Applications De Recherche Scientifique
Molecular Biology and Diagnostics
Pyrene-functionalized nucleotide building blocks, similar to the compound , have been used in molecular biology for the detection of RNA targets and discrimination of single nucleotide polymorphisms. Their predictable binding mode and microenvironment-dependent properties make them suitable for nucleic acid diagnostics .
Materials Science
The unique optical properties of pyrene compounds lend themselves to materials science applications. They can be used to form self-assembled pyrene arrays on nucleic acid scaffolds, which could be useful in creating new materials with specific light-emitting or electrical properties .
Charge Transfer Studies
Pyrene derivatives have been explored for studying charge transfer phenomena in nucleic acid duplexes. This application is significant in understanding the electrical conductivity and transfer mechanisms at a molecular level .
DNA Recognition
Some pyrene-modified oligonucleotides can recognize double-stranded DNA without sequence restrictions. This property is valuable for various genetic analysis and manipulation techniques .
Optical Properties Research
Research into the linear and second-order nonlinear optical (NLO) properties of pyrene-pyridine chromophores has been conducted. These studies are crucial for developing new optical materials and devices with tunable properties .
Synthesis of Novel Probes
Pyrene derivatives are synthesized for use as probes in various scientific applications, such as fluorescence microscopy or sensors. The synthesis process often involves multicomponent reactions that yield compounds with specific desired properties .
Mécanisme D'action
Target of Action
Similar pyrene-based compounds have been shown to interact with metal ions, particularly fe(iii) ions . These compounds can serve as selective and sensitive colorimetric and fluorescent sensors for Fe(III) ions .
Mode of Action
It’s worth noting that pyrene-based compounds often exhibit unique photophysical properties . They can undergo precise substitution and derivatization, which contribute to their larger molar extinction coefficient and high fluorescence quantum yield .
Biochemical Pathways
It’s known that pyrene-based compounds can influence the photophysical properties of molecules, potentially affecting various biochemical pathways .
Result of Action
Similar pyrene-based compounds have been shown to exhibit fluorescence properties, which can be used in various applications such as the detection of metal ions .
Propriétés
IUPAC Name |
2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCFLKVLLDGMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835644 |
Source


|
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
CAS RN |
831222-16-3 |
Source


|
| Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

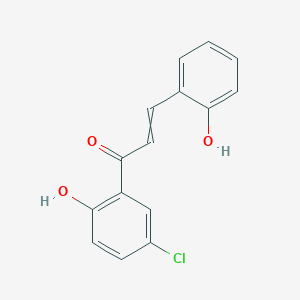
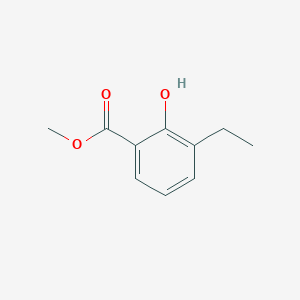




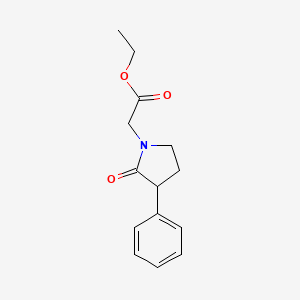
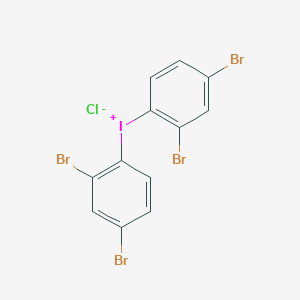
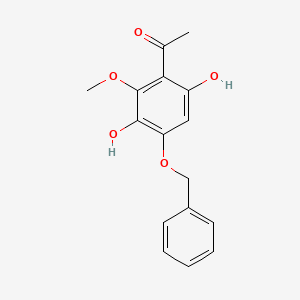
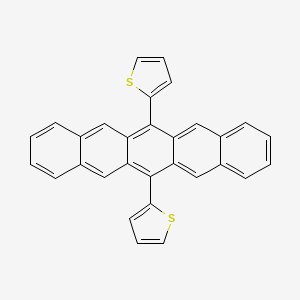
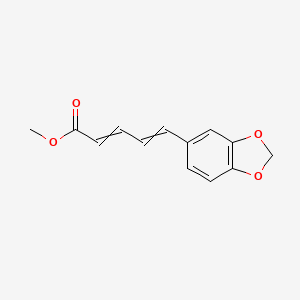
![3,3'-[Iminobis(methylene)]bis-2(3H)furanone](/img/structure/B1514519.png)

